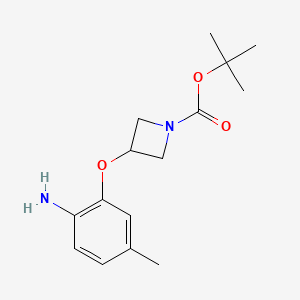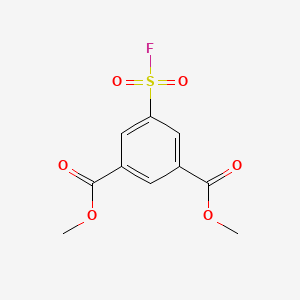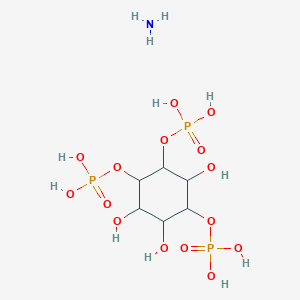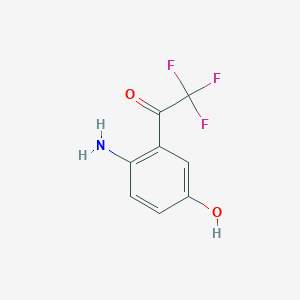![molecular formula C11H15ClN2 B12073752 N-[(2-Chloropyridin-4-yl)methyl]cyclopentanamine](/img/structure/B12073752.png)
N-[(2-Chloropyridin-4-yl)methyl]cyclopentanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2-Chloropyridin-4-yl)methyl]cyclopentanamine is a chemical compound with a molecular formula of C11H14ClN It is characterized by the presence of a chloropyridine ring attached to a cyclopentanamine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Chloropyridin-4-yl)methyl]cyclopentanamine typically involves the reaction of 2-chloropyridine-4-methanol with cyclopentanamine. The process can be summarized as follows:
Starting Materials: 2-chloropyridine-4-methanol and cyclopentanamine.
Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as a base (e.g., sodium hydroxide or potassium carbonate).
Procedure: The starting materials are mixed in the solvent, and the catalyst is added. The reaction mixture is then heated under reflux for several hours to ensure complete conversion.
Purification: The product is purified by standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures consistent quality and scalability.
化学反応の分析
Types of Reactions
N-[(2-Chloropyridin-4-yl)methyl]cyclopentanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloropyridine ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
N-[(2-Chloropyridin-4-yl)methyl]cyclopentanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of N-[(2-Chloropyridin-4-yl)methyl]cyclopentanamine involves its interaction with specific molecular targets. The chloropyridine moiety can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The cyclopentanamine group may enhance the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
2-Chloropyridine-4-methanol: A precursor in the synthesis of N-[(2-Chloropyridin-4-yl)methyl]cyclopentanamine.
(2-Chloropyridin-4-yl)methanamine hydrochloride: A related compound with similar structural features.
Uniqueness
This compound is unique due to its specific combination of a chloropyridine ring and a cyclopentanamine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and industrial processes.
特性
分子式 |
C11H15ClN2 |
|---|---|
分子量 |
210.70 g/mol |
IUPAC名 |
N-[(2-chloropyridin-4-yl)methyl]cyclopentanamine |
InChI |
InChI=1S/C11H15ClN2/c12-11-7-9(5-6-13-11)8-14-10-3-1-2-4-10/h5-7,10,14H,1-4,8H2 |
InChIキー |
DPJSWWYNFORXSM-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)NCC2=CC(=NC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[4-(1,3-Dithiolan-2-yl)phenyl]-5-(ethoxyisopropylaminophosphoryl)thiomethyl-1,2,4-oxadiazole](/img/structure/B12073683.png)
![2-N,2-N-dimethyl-5-N-[N-(2-methyl-1-benzofuran-5-yl)-N'-[2-oxo-1-(2-oxo-2-pyrrolidin-1-ylethyl)azepan-3-yl]carbamimidoyl]pyridine-2,5-dicarboxamide](/img/structure/B12073684.png)









![O-[2-(3,5-Difluorophenyl)ethyl]hydroxylamine](/img/structure/B12073740.png)

